Pentaphenylbenzene
Overview
Description
Pentaphenylbenzene is a fascinating organic compound with the molecular formula C36H26 . It consists of a central benzene ring substituted with five phenyl groups. This structure gives it unique properties and makes it an interesting subject of study in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentaphenylbenzene can be synthesized through various methods. One common approach involves the [2+4] cycloaddition-deprotection sequence using tetraphenylcyclopentadienone as a monomer and tetraethynylbiphenyl as a core . This method allows for the creation of monodisperse polyphenylene dendrimers based on this compound units.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves controlled laboratory conditions to ensure the purity and yield of the compound. The use of advanced techniques such as X-ray analysis helps confirm the structure and properties of the synthesized compound .
Chemical Reactions Analysis
Types of Reactions
Pentaphenylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Substitution: Electrophilic aromatic substitution reactions are common, where one of the phenyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) can be used for the oxidation of this compound.
Substitution: Reagents such as bromine (Br2) and N-bromosuccinimide (NBS) are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Pentaphenylbenzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of pentaphenylbenzene involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in π-π interactions, which are crucial for its role in optoelectronic devices.
Comparison with Similar Compounds
Similar Compounds
Hexaphenylbenzene: Similar in structure but with six phenyl groups attached to the central benzene ring.
Triphenylbenzene: Contains three phenyl groups attached to the benzene ring.
Uniqueness
Pentaphenylbenzene stands out due to its specific arrangement of five phenyl groups, which provides a balance between steric hindrance and electronic properties. This unique structure makes it particularly suitable for applications in optoelectronics and material science .
Properties
IUPAC Name |
1,2,3,4,5-pentakis-phenylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H26/c1-6-16-27(17-7-1)32-26-33(28-18-8-2-9-19-28)35(30-22-12-4-13-23-30)36(31-24-14-5-15-25-31)34(32)29-20-10-3-11-21-29/h1-26H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JULFJTZPJNNMQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H26 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50310681 | |
Record name | Sexiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50310681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18631-82-8 | |
Record name | NSC230294 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=230294 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Sexiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50310681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PENTAPHENYLBENZENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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